Potassium 3-Ethoxy-2-methyl-3-oxopropanoate Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 103362-70-5
VCID: VC8040515
InChI: InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
SMILES: CCOC(=O)C(C)C(=O)[O-].[K+]
Molecular Formula: C6H9KO4
Molecular Weight: 184.23 g/mol

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

CAS No.: 103362-70-5

Cat. No.: VC8040515

Molecular Formula: C6H9KO4

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate - 103362-70-5

Specification

CAS No. 103362-70-5
Molecular Formula C6H9KO4
Molecular Weight 184.23 g/mol
IUPAC Name potassium;3-ethoxy-2-methyl-3-oxopropanoate
Standard InChI InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
Standard InChI Key XHLZDVTUAWBGGH-UHFFFAOYSA-M
SMILES CCOC(=O)C(C)C(=O)[O-].[K+]
Canonical SMILES CCOC(=O)C(C)C(=O)[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is potassium 3-ethoxy-2-methyl-3-oxopropanoate, reflecting its ester and carboxylate functionalities. Alternative designations include potassium ethyl methylmalonate and MFCD00274542 . Its molecular formula, C₆H₉KO₄, confirms the presence of a potassium ion paired with a monoethyl ester of methylmalonic acid.

Structural Analysis

The compound’s structure features:

  • A central malonate backbone with a methyl group at the C2 position.

  • An ethoxy ester group at C3.

  • A deprotonated carboxylate group stabilized by potassium .

The SMILES notation CCOC(=O)C(C)C(=O)[O-].[K+] encodes this arrangement, highlighting the ethoxy (CCO-), keto (C=O), and carboxylate (C(=O)[O-]) groups . Computational models estimate a topological polar surface area of 66.4 Ų, indicative of moderate polarity .

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight184.23 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area66.4 Ų

Synthesis and Manufacturing

Parent Compound and Derivative Formation

The parent compound, 2-methyl-malonic acid monoethyl ester (CID 295972), serves as the precursor. Synthesis typically involves:

  • Esterification: Reacting methylmalonic acid with ethanol under acidic conditions to form the monoethyl ester.

  • Salt Formation: Treating the ester with potassium hydroxide to yield the potassium carboxylate .

Reactivity and Applications

Role in Organic Synthesis

The compound’s dual electrophilic sites (keto and ester groups) enable its use in:

  • Claisen Condensations: As a nucleophile in ketone-ester couplings.

  • Metal-Catalyzed Cross-Couplings: Potassium’s weak coordination facilitates transmetallation in palladium-mediated reactions .

Pharmaceutical Intermediate

While direct therapeutic applications are undocumented, its structural analogs participate in prodrug synthesis. For example, malonate derivatives are explored for modulating mitochondrial metabolism in cancer therapies .

Exposure RoutePrecautionary MeasuresFirst Aid Response
InhalationUse fume hood; avoid dustMove to fresh air
Skin ContactWear glovesRinse with water; wash soap
Eye ContactSafety gogglesFlush eyes for 15 minutes

Environmental and Regulatory Status

No REACH registration is currently required due to exempted tonnage or uses . Disposal must follow local regulations for potassium-containing organics.

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